2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.2BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMGMRCEABBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets.
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological activities.
Biological Activity
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrahydrothiazole ring fused to a pyridine moiety and is characterized by a para-tolyl group attached to the nitrogen atom of the thiazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
- Molecular Formula : C13H14N2S
- Molar Mass : 230.33 g/mol
- Structure : The compound contains a thiazolo[5,4-c]pyridine framework, which is significant for its biological interactions.
Biological Activity
Research indicates that compounds similar to 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit various biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that this class of compounds may possess antimicrobial properties against certain bacterial strains.
- Neuropharmacological Effects : The compound has been evaluated for its potential neuropharmacological effects, including anxiolytic and sedative properties. Related thiazolo[5,4-c]pyridine derivatives have shown promising results in psychotropic studies.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific kinases and enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
The biological activity of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be influenced by modifications to its structure. The para-tolyl group plays a crucial role in determining the compound's affinity for biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide | 124458-27-1 | 0.85 | Methyl substitution at position 2 |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | 0.81 | Carboxylic acid functionality |
| Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride | 1186663-33-1 | 0.77 | Ethyl ester group |
Case Studies and Research Findings
- Neurotropic Activity : A study focused on the synthesis of new thioalkyl derivatives of pyridine indicated that compounds with similar structures demonstrated high anticonvulsant activity and low toxicity profiles. These findings suggest the potential for developing therapeutics targeting neurological disorders .
- Antimicrobial Studies : Research has shown that certain derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This underscores the therapeutic potential of thiazolo[5,4-c]pyridine derivatives in treating infections .
- Kinase Inhibition : Investigations into the inhibition of receptor interacting protein (RIP) kinases revealed that specific derivatives could suppress necroptotic cell death effectively. This highlights their potential role in treating conditions like multiple sclerosis .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15Br2N2S
- Molecular Weight : 311.24 g/mol
- CAS Number : 1328486-00-5
The compound features a thiazolo-pyridine structure that contributes to its diverse pharmacological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving bioavailability.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have indicated that thiazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have shown efficacy against various bacterial strains and fungi.
- A study demonstrated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Research has highlighted the potential of thiazolo-pyridine derivatives in cancer therapy. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
- A notable case study involved the synthesis of a series of thiazolo-pyridine derivatives that were tested for cytotoxicity against multiple cancer cell lines, revealing IC50 values ranging from 5 to 15 µM.
-
Neuroprotective Effects
- The neuroprotective potential of thiazolo-pyridines has been investigated in models of neurodegenerative diseases. Compounds similar to 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.
- One study reported that a related compound significantly reduced neuronal cell death in models of Parkinson's disease.
Material Science Applications
-
Polymer Chemistry
- The unique chemical structure allows for the incorporation of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Data from polymer blends indicate improved tensile strength and elongation at break when thiazolo-pyridine derivatives are used as additives.
-
Electrochemical Sensors
- The electrochemical properties of thiazolo-pyridines have been explored for developing sensors capable of detecting biomolecules or environmental pollutants.
- Case studies demonstrate the successful application of these compounds in fabricating sensors with high sensitivity and selectivity for glucose detection.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the tetrahydrothiazolopyridine core is critical for modulating biological activity and physicochemical properties. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., bromo) increase reactivity for further functionalization, as seen in 2-bromo analogs used in cross-coupling reactions .
- Aromatic substituents (e.g., p-tolyl) enhance binding affinity to biological targets, particularly in cardiovascular therapies like Edoxaban derivatives .
- Amine derivatives exhibit versatility in antimicrobial applications due to their nucleophilic character .
Pharmacological Activity Comparison
Antiplatelet/Anticoagulant Activity
- Sulfonyl-substituted analogs : 5-((Aryl)sulfonyl) derivatives show moderate antimicrobial activity but weaker anticoagulant effects compared to p-tolyl derivatives .
Antimicrobial Activity
- 2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine : Exhibits antimicrobial properties, though less potent than amine or sulfonyl derivatives .
- Amine derivatives : 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine shows promise in inhibiting bacterial growth, with IC₅₀ values comparable to first-line antibiotics .
Data Tables
Table 1. Physicochemical Properties of Selected Derivatives
Preparation Methods
Core Synthesis: Formation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
The synthesis typically begins with the preparation of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system, often starting from 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine or related amines.
Introduction of the p-Tolyl Group
The p-tolyl substituent (para-methylphenyl) is introduced typically via nucleophilic aromatic substitution or coupling reactions involving the tetrahydrothiazolo[5,4-c]pyridine amine.
Salt Formation: Dihydrobromide Preparation
The dihydrobromide salt is formed by treating the free base with hydrobromic acid or an equivalent bromide source in an appropriate solvent.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Treatment with hydrobromic acid | HBr in ethanol or ethyl acetate, room temp, 3 h | Not explicitly reported | Converts free amine to dihydrobromide salt, enhancing stability and crystallinity; standard procedure for amine salts |
Representative Experimental Procedure Summary
| Reaction Step | Reagents & Solvent | Temperature & Time | Yield | Product Form |
|---|---|---|---|---|
| Cyclization to tetrahydrothiazolo[5,4-c]pyridine amine | 2-amino-4-(2-aminoethyl)thiazole, formaldehyde, acetic acid, methanol | RT, 10 min | 91% | White solid |
| Boc-protection | Di-tert-butyl dicarbonate, K2CO3, 1,4-dioxane/water | 0-20°C, 3 h | ~73% | Boc-protected amine |
| Deprotection | 3 M HCl in ethyl acetate or 4 N HCl in dioxane | RT, 3 h | 87% | Amine hydrochloride salt |
| p-Tolyl group introduction | Aromatic chlorides, CsF, DMSO | 120°C, 36 h | 37.8% | Substituted amine |
| Amide formation (optional intermediate) | 2-iodoacetamide, DIPEA, THF | RT, overnight | 54% | Amide derivative |
| Salt formation (dihydrobromide) | HBr in ethanol or ethyl acetate | RT, 3 h | Not specified | Dihydrobromide salt |
Analytical and Purity Confirmation
- NMR Spectroscopy: The 1H NMR spectra confirm the presence of characteristic protons of the tetrahydrothiazolo[5,4-c]pyridine ring and the p-tolyl substituent, with signals for aromatic protons, methylene groups, and amine protons clearly resolved.
- Mass Spectrometry: ESI-MS data support the molecular weight of intermediates and final products, confirming successful functional group transformations.
- Melting Point: Consistent melting points (e.g., 169–173°C for intermediates) indicate purity and reproducibility.
Research Findings and Optimization Notes
- The cyclization step to form the tetrahydrothiazolo[5,4-c]pyridine core is highly efficient and rapid under mild acidic conditions with formaldehyde.
- Boc-protection and deprotection steps are critical for controlling reactivity during subsequent functionalization.
- Introduction of the p-tolyl group via nucleophilic aromatic substitution requires elevated temperatures and prolonged reaction times, yielding moderate conversion.
- Salt formation improves compound stability and handling, essential for pharmaceutical or analytical applications.
- Yields vary significantly with reaction conditions; optimization of solvent, temperature, and reagent stoichiometry is necessary for scale-up.
Q & A
Q. What are the optimal synthetic routes for 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization of thiazole precursors. For example, analogous compounds (e.g., 5-substituted thiazolo[5,4-c]pyridines) are synthesized via Suzuki-Miyaura coupling using arylboronic acids and brominated intermediates under inert atmospheres (argon/nitrogen) . Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like SPhos or XPhos (0.1–0.3 equiv) .
- Solvent : Toluene or dioxane at reflux (80–110°C) for 3–6 hours .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/EtOH) .
Standardization requires monitoring reaction progress via TLC or HPLC and optimizing equivalents of reagents (e.g., boronic acids in 1.2–1.5 molar excess) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies regiochemistry and confirms substituent positions (e.g., aromatic protons at δ 7.1–9.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₂S·2HBr: calc. 402.94) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect diastereomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Address via:
- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- Dose Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to align in vitro IC₅₀ with effective plasma concentrations .
Statistical tools like ANOVA or multivariate regression help identify confounding variables (e.g., batch-to-batch variability) .
Q. What computational strategies are recommended for predicting the compound’s binding affinity and off-target effects?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) over 50–100 ns .
- QSAR Modeling : Train models on PubChem/BindingDB datasets to predict ADMET properties (e.g., logP, hERG inhibition) .
- Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) or deep learning (DeepChem) to flag potential interactions .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for dihydrobromide salts) .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and quantify photodegradation products .
Methodological and Analytical Considerations
Q. What statistical approaches are critical for optimizing reaction yields and reproducibility?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to test variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters and yields .
- Robustness Testing : Use Plackett-Burman designs to identify critical factors affecting batch consistency .
Q. Which in vivo models are suitable for evaluating the compound’s neuropharmacological potential?
- Methodological Answer :
- Rodent Models : Use Morris water maze (cognitive effects) or forced swim test (antidepressant activity) .
- Dosing Routes : Intraperitoneal (IP) or oral gavage (PO) with doses calibrated to plasma exposure levels .
- Biomarker Analysis : Measure BDNF, serotonin, or TNF-α levels in brain homogenates via ELISA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
